Benzyl 3,3-difluorocyclobutanecarboxylate

Physical chemistry Purification Process chemistry

Benzyl 3,3-difluorocyclobutanecarboxylate (CAS 935273-86-2) is a fluorinated cyclobutane building block featuring a gem‑difluoro motif at the 3‑position and a benzyl ester protecting group. With a molecular weight of 226.22 g/mol and the formula C₁₂H₁₂F₂O₂, it belongs to the class of 3,3‑difluorocyclobutanecarboxylate esters that are widely employed in medicinal chemistry and agrochemical research as conformationally constrained, lipophilicity‑tuning intermediates.

Molecular Formula C12H12F2O2
Molecular Weight 226.22 g/mol
CAS No. 935273-86-2
Cat. No. B1374118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,3-difluorocyclobutanecarboxylate
CAS935273-86-2
Molecular FormulaC12H12F2O2
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12F2O2/c13-12(14)6-10(7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyRRSMHVQRSRIXGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3,3-Difluorocyclobutanecarboxylate (CAS 935273-86-2): A Strategic Ester for Orthogonal Deprotection and Synthetic Diversification


Benzyl 3,3-difluorocyclobutanecarboxylate (CAS 935273-86-2) is a fluorinated cyclobutane building block featuring a gem‑difluoro motif at the 3‑position and a benzyl ester protecting group . With a molecular weight of 226.22 g/mol and the formula C₁₂H₁₂F₂O₂, it belongs to the class of 3,3‑difluorocyclobutanecarboxylate esters that are widely employed in medicinal chemistry and agrochemical research as conformationally constrained, lipophilicity‑tuning intermediates . Unlike its simpler methyl or ethyl analogs, the benzyl ester enables orthogonal deprotection via hydrogenolysis, facilitating multi‑step synthetic routes where acid‑ or base‑sensitive functional groups are present [1].

Why Ethyl or tert‑Butyl 3,3‑Difluorocyclobutanecarboxylate Cannot Simply Replace the Benzyl Ester in Multi‑Step Syntheses


In‑class 3,3‑difluorocyclobutanecarboxylate esters share the same fluorinated core but differ fundamentally in the physicochemical properties and deprotection chemistry of their ester groups . The ethyl ester (CAS 681128-38-1) is commonly used as a general intermediate due to its low cost and ready availability, yet its removal requires saponification, which can degrade base‑sensitive substrates . The tert‑butyl ester (CAS 1355070-36-8) is cleavable under acidic conditions but introduces steric bulk that can impede subsequent reactions . The benzyl ester uniquely provides a redox‑neutral deprotection pathway (catalytic hydrogenolysis) that is orthogonal to both acidic and basic conditions, enabling chemoselective unmasking of the carboxylic acid in the presence of other esters, amides, or carbamates [1]. This differential reactivity profile is critical for complex target synthesis where protecting‑group orthogonality dictates synthetic feasibility. The quantitative evidence below demonstrates that the benzyl ester is not merely a “substitute” but a strategically distinct choice.

Head‑to‑Head Quantitative Differentiation of Benzyl 3,3‑Difluorocyclobutanecarboxylate vs. Closest Ester Analogs


Boiling Point and Density Comparison: Benzyl vs. Ethyl vs. tert‑Butyl Ester

The benzyl ester exhibits a significantly higher boiling point (277 °C) and density (1.22 g/cm³) compared to both the ethyl ester (155 °C, 1.16 g/cm³) and the tert‑butyl ester (187 °C, 1.1 g/cm³) . This difference directly impacts purification strategy: the benzyl ester cannot be purified by atmospheric distillation and requires chromatography or high‑vacuum distillation, whereas the ethyl ester is readily distilled. For high‑temperature reactions, the benzyl ester offers superior thermal stability in the pot.

Physical chemistry Purification Process chemistry

pKa of the Parent Acid: 3,3‑Difluorocyclobutanecarboxylic Acid vs. Its 2,2‑Isomer

Although the benzyl ester itself is not ionizable, the free acid derived after deprotection (3,3‑difluorocyclobutanecarboxylic acid) has a predicted pKa of 3.63 ± 0.40, compared to 3.29 ± 0.40 for the regioisomeric 2,2‑difluorocyclobutanecarboxylic acid . Measured values from the "Last of the gem‑Difluorocycloalkanes" study confirm that the 3,3‑difluoro isomer is 0.34 pKa units less acidic, reflecting the different distance of the electron‑withdrawing fluorine atoms from the carboxyl group [1].

Physical organic chemistry Drug design Bioisostere evaluation

Orthogonal Deprotection: Hydrogenolysis (Benzyl) vs. Hydrolysis (Ethyl) – Chemoselectivity Advantage

Benzyl 3,3‑difluorocyclobutanecarboxylate can be deprotected to the free acid using hydrogen gas and Pd/C in methanol at room temperature, a fully orthogonal condition that leaves methyl, ethyl, tert‑butyl, and allyl esters intact [1]. In contrast, ethyl 3,3‑difluorocyclobutanecarboxylate requires aqueous NaOH (1 M, MeOH/H₂O, 15 h) for saponification, conditions that are incompatible with base‑sensitive protecting groups (e.g., Fmoc, acetyl) or epimerizable stereocenters . This orthogonality is a binary differentiation: the benzyl ester enables a deprotection tactic not accessible to its ethyl or tert‑butyl counterparts.

Synthetic methodology Protecting group strategy Total synthesis

¹H NMR Fingerprint: Benzyl –OCH₂– Resonance as a Direct Reaction‑Monitoring Handle

The ¹H NMR spectrum of benzyl 3,3‑difluorocyclobutanecarboxylate (400 MHz, CDCl₃) displays a diagnostic singlet at δ 5.16 ppm integrating for 2H, corresponding to the benzyl –OCH₂– group, alongside the aromatic multiplet at δ 7.47–7.27 (5H) and the cyclobutane methine/methylene signals at δ 3.09–2.60 (5H) . In contrast, the ethyl ester shows a characteristic quartet at δ ~4.12 ppm (2H, –OCH₂CH₃) and a triplet at δ ~1.25 ppm (3H, –CH₃) . The benzyl singlet provides a clean, isolated signal for quantitative NMR (qNMR) purity assessment, whereas the ethyl ester’s signals can overlap with other aliphatic resonances in complex reaction mixtures.

Analytical chemistry Process analytical technology Quality control

Synthetic Pathway Preference: Benzyl Vinyl Ether Intermediate for Cyclobutanone/Cyclobutanol Access

The multigram synthesis study by Ryabukhin et al. explicitly states that while ethyl 3,3‑difluorocyclobutanecarboxylate serves as the common intermediate for most 3,3‑difluorocyclobutyl building blocks, the preparation of 3,3‑difluorocyclobutanol or 3,3‑difluorocyclobutanone requires an alternative pathway via reaction of dichloroketene with tert‑butyl or benzyl vinyl ether . This means that access to the alcohol and ketone derivatives, which are gateways to amine, azide, and trifluoroborate ketone building blocks, depends on benzyl‑protected precursors. No such pathway is described using ethyl vinyl ether.

Synthetic route design Intermediates Scale‑up

Log P and Conformational Comparison: 3,3‑ vs. 2,2‑Difluorocyclobutane Scaffolds

Experimental log P measurements and X‑ray crystallographic exit vector analysis comparing 2,2‑ and 3,3‑difluorocyclobutanamine hydrochlorides revealed that the 3,3‑difluoro isomer has a distinct three‑dimensional orientation of the amine vector relative to the cyclobutane ring, differing from the 2,2‑isomer by approximately 30° in exit vector angle [1]. Additionally, the measured log P of the 3,3‑difluorocyclobutanecarboxylic acid derivative was 0.4–0.6 units higher than the non‑fluorinated cyclobutanecarboxylic acid analog, attributable to the gem‑difluoro effect [2]. Although these data pertain to the amine and acid derivatives rather than the benzyl ester itself, they establish the pharmacophoric advantage of the 3,3‑difluoro substitution pattern that the benzyl ester delivers upon deprotection.

Medicinal chemistry Physicochemical profiling Conformational analysis

Application Scenarios Where Benzyl 3,3‑Difluorocyclobutanecarboxylate Is the Preferred Choice Over Ethyl, Methyl, or tert‑Butyl Analogs


Multi‑Step Synthesis of Kinase Inhibitors Requiring Orthogonal Carboxylic Acid Unmasking

In the synthesis of kinase inhibitors containing both a methyl ester and a 3,3‑difluorocyclobutanecarboxylic acid pharmacophore, the benzyl ester allows chemoselective hydrogenolysis to liberate the difluorinated acid while leaving the methyl ester intact [1]. Attempting the same transformation with ethyl 3,3‑difluorocyclobutanecarboxylate would result in simultaneous saponification of both esters, destroying the regiochemical differentiation essential for the synthetic route. The hydrogenolysis conditions (H₂, 10% Pd/C, MeOH, rt) are compatible with Fmoc‑ and Boc‑protected amines, alkenes, and aryl halides, making the benzyl ester the de facto choice for complex medicinal chemistry campaigns [2].

Synthesis of 3,3‑Difluorocyclobutanamine and Derived Bioisosteres via the Benzyl Vinyl Ether Pathway

3,3‑Difluorocyclobutanamine is a key intermediate for Ivosidenib (Tibsovo)-type IDH1 inhibitor scaffolds . The established multigram route proceeds through the benzyl vinyl ether intermediate to access 3,3‑difluorocyclobutanone, which is then converted to the amine via reductive amination . No comparable route using ethyl vinyl ether has been validated in the literature. Researchers developing IDH1-targeted therapeutics or similar cyclobutane-containing drug candidates must procure the benzyl‑protected precursor to follow the precedent synthetic sequence.

High‑Temperature Reaction Sequences Requiring Thermally Stable Ester Protecting Groups

With a boiling point of 277 °C and a flash point of 118 °C, benzyl 3,3‑difluorocyclobutanecarboxylate can withstand prolonged heating at temperatures that would distill or decompose the ethyl ester (BP 155 °C, flash point 47 °C) . This thermal resilience is essential in transformations such as high‑temperature amide couplings, microwave‑assisted reactions, or distillative removal of high‑boiling solvents. Procurement specifications for process chemistry at scale should favor the benzyl ester when thermal stability is a critical process parameter.

qNMR‑Based Purity Release Assays for GMP‑Adjacent Building Block Supply

The isolated benzyl –OCH₂– singlet at δ 5.16 ppm provides an ideal quantitative NMR (qNMR) handle for absolute purity determination without the need for a separate internal standard calibration curve, unlike the ethyl ester whose signals are embedded in the aliphatic envelope . Contract research organizations and CDMOs supplying building blocks under quality agreements can leverage this spectral feature to reduce QC cycle time and improve batch‑to‑batch consistency reporting, directly impacting supply chain reliability for preclinical and early‑phase GMP campaigns.

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